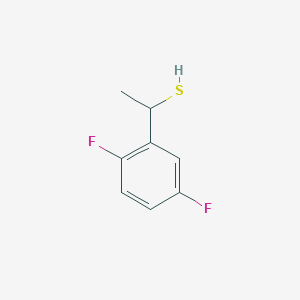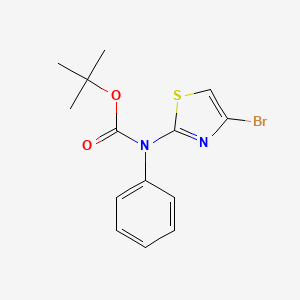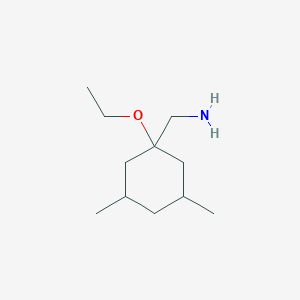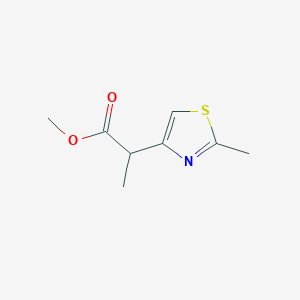
1-(2,5-Difluorophenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8F2S and a molecular weight of 174.21 g/mol It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with two fluorine atoms on the phenyl ring at the 2 and 5 positions
Métodos De Preparación
One common method includes the reaction of 2,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers or thiolates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or alcohols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism by which 1-(2,5-Difluorophenyl)ethane-1-thiol exerts its effects is largely dependent on its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in various biochemical reactions. The compound can interact with cysteine residues in proteins, potentially altering their function or activity. This interaction can affect molecular targets and pathways involved in cellular processes .
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
1-(2,4-Difluorophenyl)ethane-1-thiol: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and applications.
1-(2,5-Dichlorophenyl)ethane-1-thiol:
1-(2,5-Difluorophenyl)ethanol: An alcohol instead of a thiol, which changes its reactivity and interaction with biological molecules.
The uniqueness of this compound lies in the combination of its thiol group and the specific positioning of fluorine atoms, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H8F2S |
|---|---|
Peso molecular |
174.21 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8F2S/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 |
Clave InChI |
YHRXBYMTIVLPQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)



![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)

![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)





